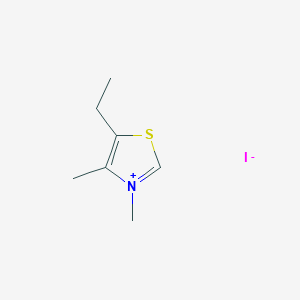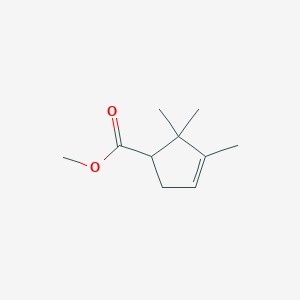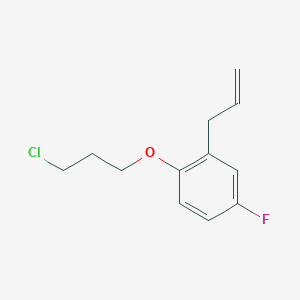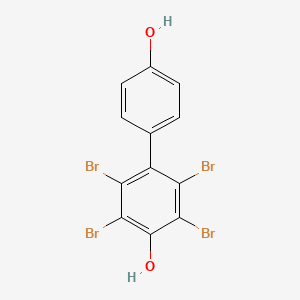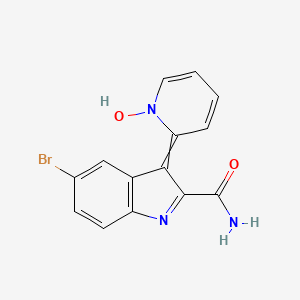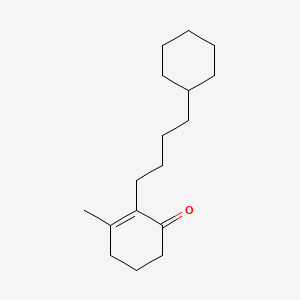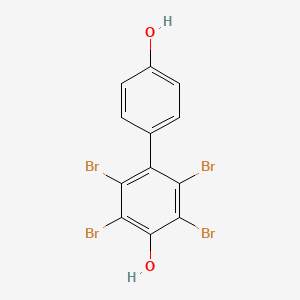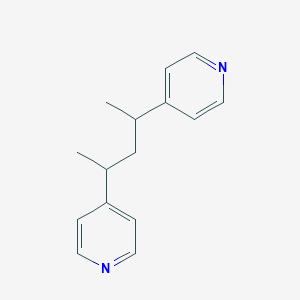![molecular formula C16H16O4S B14619638 2-Butenoic acid, 3-[(1,3-dihydroxy-2-naphthalenyl)thio]-, ethyl ester, (Z)- CAS No. 59483-97-5](/img/structure/B14619638.png)
2-Butenoic acid, 3-[(1,3-dihydroxy-2-naphthalenyl)thio]-, ethyl ester, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenoic acid, 3-[(1,3-dihydroxy-2-naphthalenyl)thio]-, ethyl ester, (Z)- is an organic compound with a complex structure that includes a butenoic acid backbone and a naphthalene derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 3-[(1,3-dihydroxy-2-naphthalenyl)thio]-, ethyl ester, (Z)- typically involves the esterification of 2-butenoic acid with an appropriate alcohol in the presence of a catalyst. The reaction conditions often include the use of acidic or basic catalysts to facilitate the esterification process. The naphthalene derivative is introduced through a thiol-ene reaction, where the thiol group of the naphthalene derivative reacts with the double bond of the butenoic acid ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the desired product with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butenoic acid, 3-[(1,3-dihydroxy-2-naphthalenyl)thio]-, ethyl ester, (Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Propriétés
Numéro CAS |
59483-97-5 |
|---|---|
Formule moléculaire |
C16H16O4S |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
ethyl (E)-3-(1,4-dihydroxynaphthalen-2-yl)sulfanylbut-2-enoate |
InChI |
InChI=1S/C16H16O4S/c1-3-20-15(18)8-10(2)21-14-9-13(17)11-6-4-5-7-12(11)16(14)19/h4-9,17,19H,3H2,1-2H3/b10-8+ |
Clé InChI |
ZWPCTBYNLWBREY-CSKARUKUSA-N |
SMILES isomérique |
CCOC(=O)/C=C(\C)/SC1=C(C2=CC=CC=C2C(=C1)O)O |
SMILES canonique |
CCOC(=O)C=C(C)SC1=C(C2=CC=CC=C2C(=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




